molecular formula C9H13N3 B13066166 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066166
M. Wt: 163.22 g/mol
InChI Key: RCKRVCFLCPMROV-UHFFFAOYSA-N
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Description

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes a cyclopropyl group.

Preparation Methods

The synthesis of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

7-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h4,6-8H,1-3,5H2,(H,10,11)

InChI Key

RCKRVCFLCPMROV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCN3C=CN=C3N2

Origin of Product

United States

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